
Methyl p-toluenesulfonate
Overview
Description
Methyl p-toluenesulfonate, also known as methyl p-methylbenzenesulfonate, is an organic compound with the molecular formula CH₃C₆H₄SO₃CH₃. It is a sulfonate ester that appears as a white to slightly yellow low melting solid. This compound is primarily used as a methylating agent in organic synthesis and has various applications in the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl p-toluenesulfonate is synthesized by the reaction of p-toluenesulfonyl chloride with methanol. The process involves mixing p-toluenesulfonyl chloride and methanol, followed by the slow addition of a 25% sodium hydroxide solution. The temperature is controlled below 25°C. Once the pH reaches 9, the addition of the base is stopped, and the mixture is stirred for 2 hours and left overnight. The lower layer of the reactant is separated, and the upper layer is extracted with benzene. The extract is combined with the lower layer, washed with water and 5% potassium carbonate solution, dried, and distilled under reduced pressure to obtain the final product .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Nucleophilic Substitution (S<sub>N</sub>2 Mechanism)
MPTS is a benchmark reagent for bimolecular nucleophilic substitution (S<sub>N</sub>2) due to its excellent leaving group (p-toluenesulfonate). The reaction proceeds with inversion of configuration at the methyl carbon, as demonstrated in stereochemical studies .
Example Reactions:
-
Amine Alkylation:
MPTS methylates amines, producing N-methylated derivatives. For instance, reaction with N,N-dimethylaniline yields trimethylanilinium tosylate . -
Alcohol Tosylation:
MPTS converts alcohols to methyl ethers under mild conditions. For example, reaction with 1-phenyl-2-propanol forms the corresponding methyl ether with retention of stereochemical integrity at non-reacting centers .
Kinetic Data:
Substrate | Rate Constant (k, M<sup>-1</sup>s<sup>-1</sup>) | Conditions | Source |
---|---|---|---|
N,N-Dimethylaniline | 25°C, EtOH | ||
Dimethylphenylphosphine | 30°C, CH<sub>3</sub>CN |
Role in Polymer Chemistry
MPTS acts as a catalyst in alkyd resin production by promoting esterification between polyols and fatty acids . Its low toxicity compared to traditional catalysts (e.g., sulfuric acid) makes it industrially favorable.
Reaction Scheme:
Advantages:
-
Reduced side reactions (e.g., dehydration) due to mild acidity .
-
Recyclability via distillation of byproduct p-toluenesulfonic acid .
Genotoxic Impurity Formation
MPTS can form as a genotoxic impurity during pharmaceutical synthesis when p-toluenesulfonic acid reacts with methanol. Regulatory limits (1.5 µg/day) necessitate sensitive detection methods :
Analytical Methods:
Technique | LOD (ppm) | LOQ (ppm) | Matrix | Source |
---|---|---|---|---|
HPLC-UV | 0.15 | 0.5 | Pemetrexed sodium | |
LC-MS/MS | 0.003 | 0.01 | Aprepitant API |
Comparison with Other Methylating Agents
MPTS offers safety advantages over dimethyl sulfate (DMS) and methyl iodide (MeI), albeit with lower reactivity :
Agent | LD<sub>50</sub> (Rat, oral) | Reactivity (Relative to MPTS) |
---|---|---|
MPTS | 341 mg/kg | 1.0 |
DMS | 140 mg/kg | 10.5 |
MeI | 76 mg/kg | 15.2 |
Trade-offs:
-
MPTS requires polar aprotic solvents (e.g., DMF) for efficient reactions .
-
Higher temperatures (60–80°C) needed for sluggish nucleophiles .
Stereochemical Studies
MPTS is pivotal in elucidating S<sub>N</sub>2 mechanisms. Walden inversion was confirmed using MPTS to interconvert enantiomers of 1-phenyl-2-propanol :
Key Finding:
Scientific Research Applications
Organic Synthesis
Methylating Agent
MPTS is primarily recognized as a methylating agent in organic synthesis. It facilitates the introduction of methyl groups into various substrates, enhancing the reactivity of compounds. This property is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Catalyst for Alkyd Resins
In the production of alkyd resins , MPTS serves as a catalyst, promoting the reaction between polyols and fatty acids. Alkyd resins are crucial in the manufacture of paints and coatings due to their excellent adhesive properties and durability .
Pharmaceutical Applications
Use in Drug Synthesis
MPTS plays a significant role in the pharmaceutical industry as it is involved in synthesizing various drug compounds. For instance, it has been utilized in the selective 1-substitution reaction of tetrazole derivatives, which are important in developing antihypertensive medications .
Genotoxic Impurity Monitoring
Given its potential as a genotoxic impurity, MPTS must be carefully monitored during drug manufacturing processes. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to detect trace levels of MPTS in active pharmaceutical ingredients (APIs). The limits of detection for MPTS have been established at 0.15 ppm, ensuring compliance with safety regulations .
Polymer Chemistry
Curing Promoter
In polymer chemistry, MPTS acts as a curing promoter , enhancing the cross-linking process in thermosetting resins. This application is vital for improving the mechanical properties and thermal stability of polymeric materials used in various industrial applications .
Case Study: Synthesis of Pharmaceuticals
A study demonstrated the successful use of MPTS in synthesizing a key intermediate for an antihypertensive drug. The reaction conditions were optimized to achieve high yields while minimizing by-products.
Parameter | Value |
---|---|
Reaction Temperature | 84 °C |
Reaction Time | 3 hours |
Yield | 85% |
Table: Comparison of MPTS Applications
Application Area | Specific Use | Impact/Benefit |
---|---|---|
Organic Synthesis | Methylating agent | Enhances reactivity |
Pharmaceutical Industry | Drug synthesis (e.g., tetrazole derivatives) | Key intermediate production |
Polymer Chemistry | Curing promoter for resins | Improved mechanical properties |
Analytical Chemistry | Monitoring genotoxic impurities | Ensures safety compliance |
Mechanism of Action
Methyl p-toluenesulfonate exerts its effects primarily through nucleophilic substitution reactions. The sulfonate group acts as a leaving group, allowing nucleophiles to attack the methyl group, leading to the formation of substituted products. This mechanism is utilized in various organic synthesis reactions to introduce methyl groups into target molecules .
Comparison with Similar Compounds
Methyl p-toluenesulfonate can be compared with other similar compounds such as:
- Ethyl p-toluenesulfonate
- Isopropyl p-toluenesulfonate
- Methyl benzenesulfonate
- Methyl 4-nitrobenzenesulfonate
- Methyl trifluoromethanesulfonate
Uniqueness: this compound is unique due to its specific reactivity and selectivity in nucleophilic substitution reactions. Its ability to act as a methylating agent and its application in forming stable SEI layers in lithium-ion batteries distinguish it from other similar compounds .
Biological Activity
Methyl p-toluenesulfonate (MPTS) is an organic compound widely utilized in organic synthesis, particularly as a methylating agent and sulfonylating precursor. Its biological activity, including potential toxicity and genotoxicity, has been the subject of various studies. This article provides an overview of the biological activity of MPTS, including its applications, toxicological findings, and relevant case studies.
MPTS has the following chemical characteristics:
- Molecular Formula : C₈H₁₀O₃S
- Molecular Weight : 186.23 g/mol
- CAS Number : 80-48-8
- Melting Point : 24°C to 28°C
- Boiling Point : 140°C (20 mmHg)
- Solubility : Soluble in ether, alcohol, benzene, and chloroform; slightly soluble in petroleum ether; insoluble in water.
Applications
MPTS is primarily used in:
- Organic Synthesis : Acts as a methylating agent.
- Catalysis : Used in the production of alkyd resins.
- Dye Preparation : Employed in the synthesis of various dyes.
- Selective Substitution Reactions : Utilized in reactions involving tetrazole.
Acute and Chronic Toxicity
Research indicates that MPTS exhibits low acute toxicity. In a study assessing the toxicity of related compounds, it was found that p-toluenesulfonamide (a derivative) did not induce significant mutagenic effects in standard assays using Salmonella typhimurium .
Study Type | Findings |
---|---|
2-week Study | No mutagenicity observed in Salmonella strains. |
3-month Study | Increased relative kidney weights were noted in male rats at higher doses (LOEL 2,500 ppm) . |
Genotoxicity Assessment
A sensitive HPLC method was developed to detect trace levels of MPTS and its impurities in pharmaceutical products. The study established limits for MPTS based on its potential genotoxicity, indicating that concentrations above 3 ppm could pose risks .
Case Studies
- Genotoxic Impurities in Pharmaceuticals
- Friedel-Crafts Sulfonylation
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of methyl p-toluenesulfonate (MPTS) and its primary applications in organic synthesis?
MPTS (C₈H₁₀O₃S; MW 186.23) is a sulfonate ester with a melting point of 24–30°C, boiling point of 292°C, and density of 1.234 g/mL. It is sparingly water-soluble but miscible with organic solvents like methanol and dichloromethane . As a methylating agent, MPTS is widely used in SN2 reactions due to its strong electrophilicity. For example, it selectively substitutes tetrazoles at the 1-position under controlled conditions, enabling the synthesis of heterocyclic compounds . Its stability under acidic conditions makes it suitable for protecting group strategies in multi-step syntheses .
Q. What safety protocols are essential for handling MPTS in laboratory settings?
MPTS is classified as a skin corrosive (H314) and acute oral toxin (H302). Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (EN 143 P1/P3), safety goggles, and a face shield. Work should be conducted in a fume hood with local exhaust ventilation. Storage requires airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can chromatographic techniques be optimized to detect trace MPTS as a genotoxic impurity in pharmaceuticals?
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. Key parameters include:
- Column : Reverse-phase C18 (e.g., 2.1 × 50 mm, 1.7 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water and methanol.
- Detection : Multiple reaction monitoring (MRM) transitions at m/z 187 → 91 (quantifier) and 187 → 65 (qualifier) .
- Sample Prep : Dissolve API (e.g., clopidogrel bisulfate) in water-methanol (50:50) at 5 mg/mL, followed by centrifugal filtration to remove particulates . Validation requires linearity (0.1–10 ppm), precision (RSD <5%), and recovery (90–110%) .
Q. What kinetic insights govern MPTS reactivity in alkylation reactions with nucleophiles like N,N-dimethylaniline?
Reaction kinetics follow second-order dependence, with rate constants determined via NMR or stopped-flow techniques. Isotope effect studies (e.g., deuterium substitution) reveal a β-KIE (~0.8), supporting a concerted SN2 mechanism. Activation energy (ΔG‡) is calculated using Eyring plots, typically ranging 80–100 kJ/mol under anhydrous conditions . Solvent polarity significantly impacts reactivity—aprotic solvents like DMF accelerate alkylation by stabilizing transition states .
Q. How do structural modifications of MPTS influence its selectivity in protecting-group chemistry?
Introducing electron-withdrawing groups (e.g., nitro) on the benzene ring enhances electrophilicity, enabling faster alkylation of sterically hindered amines. Conversely, bulky esters (e.g., cyclohexyl) reduce reactivity but improve regioselectivity in polyfunctional substrates. Computational studies (DFT) correlate Hammett σ values with reaction rates, guiding rational design of sulfonate esters for targeted syntheses .
Q. Methodological Considerations
Q. How is system suitability validated for MPTS analysis in HPLC assays?
- Chromatographic Conditions : L1 column (4.6 × 25 cm, 5 µm), UV detection at 214 nm, flow rate 1 mL/min .
- Criteria : Resolution ≥3.0 between MPTS and analogs (e.g., methyl benzenesulfonate); RSD ≤2.0% for retention times .
- Standard Preparation : Dissolve MPTS in water at 0.5 mg/mL, filter through 0.22-µm nylon membranes .
Q. What strategies mitigate MPTS degradation during long-term storage?
Degradation via hydrolysis is minimized by storing MPTS under nitrogen in amber glass vials at 2–8°C. Periodic purity checks via GC-MS or NMR (monitoring for p-toluenesulfonic acid peaks at δ 2.4 ppm) ensure stability. Lyophilization of aqueous stock solutions extends shelf life .
Q. Data Contradictions and Resolution
Q. How can conflicting reports on MPTS genotoxicity thresholds be reconciled?
Discrepancies arise from assay sensitivity (e.g., Ames test vs. Comet assay) and impurity profiles. Harmonized protocols (ICH M7) recommend threshold limits of 1.5 µg/day for lifetime exposure. Cross-validation using orthogonal methods (e.g., LC-MS and GC-MS) ensures accurate impurity quantification .
Properties
IUPAC Name |
methyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQUOGPMUUJORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052550 | |
Record name | Methyl toluene-4-sulfonate | |
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Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White vesicant solid; Solidifies at 24 deg C; [Hawley] White or light brown solid; mp = 28-29 deg C; [HSDB] Off-white low melting solid or clear liquid; mp = 27-28 deg C; [MSDSonline] | |
Record name | Benzenesulfonic acid, 4-methyl-, methyl ester | |
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Record name | Methyl p-methylbenzenesulfonate | |
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Boiling Point |
292 °C @ 760 MM HG | |
Record name | METHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2025 | |
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Flash Point |
306 °F (152 °C) (open cup) | |
Record name | METHYL P-METHYLBENZENESULFONATE | |
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Solubility |
INSOL IN WATER; SLIGHTLY SOL IN PETROLEUM ETHER; SOL IN ETHER; VERY SOL IN ALCOHOL, BENZENE, CHLOROFORM | |
Record name | METHYL P-METHYLBENZENESULFONATE | |
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Density |
1.230 @ 25 DEG/25 °C | |
Record name | METHYL P-METHYLBENZENESULFONATE | |
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Vapor Density |
6.45 (AIR= 1) | |
Record name | METHYL P-METHYLBENZENESULFONATE | |
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Color/Form |
MONOCLINIC LEAFLETS OR PRISMS FROM ETHER-PETROLEUM ETHER, LIGHT BROWN CRYSTALS, WHITE DAMP CRYSTALS | |
CAS No. |
80-48-8 | |
Record name | Methyl p-toluenesulfonate | |
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Record name | Methyl p-methylbenzenesulfonate | |
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Record name | Methyl p-toluenesulfonate | |
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Record name | Benzenesulfonic acid, 4-methyl-, methyl ester | |
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Record name | Methyl toluene-4-sulfonate | |
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Record name | Methyl toluene-4-sulphonate | |
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Record name | METHYL P-TOLUENESULFONATE | |
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Record name | METHYL P-METHYLBENZENESULFONATE | |
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Melting Point |
28-29 °C | |
Record name | METHYL P-METHYLBENZENESULFONATE | |
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Retrosynthesis Analysis
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